molecular formula C13H20O B14359565 2-(Nona-1,3-dien-1-YL)cyclobutan-1-one CAS No. 90709-46-9

2-(Nona-1,3-dien-1-YL)cyclobutan-1-one

Cat. No.: B14359565
CAS No.: 90709-46-9
M. Wt: 192.30 g/mol
InChI Key: ZRJOBZOUCVIRBE-UHFFFAOYSA-N
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Description

2-(Nona-1,3-dien-1-yl)cyclobutan-1-one is a specialized chemical reagent designed for advanced organic synthesis and methodological research. This compound features a unique structure that combines a strained cyclobutanone ring with a linear nona-1,3-dienyl chain, making it a valuable substrate for exploring novel cycloaddition and ring-expansion reactions. The cyclobutanone moiety is a well-documented intermediate in organic synthesis, known to participate in ring-opening and (2+2) cycloaddition reactions facilitated by its significant ring strain . Concurrently, the presence of the nona-1,3-dienyl side chain, with its conjugated diene system, offers additional reactivity sites for metal-catalyzed transformations, including potential (4+2) or higher-order cycloadditions, which are powerful tools for constructing complex carbocyclic frameworks . This dual functionality provides researchers with a versatile building block for the synthesis of complex molecular architectures, which may have applications in the development of natural product analogs and novel bioactive compounds. The compound is offered with guaranteed high purity and stability to ensure consistent performance in sensitive reactions. This compound is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

90709-46-9

Molecular Formula

C13H20O

Molecular Weight

192.30 g/mol

IUPAC Name

2-nona-1,3-dienylcyclobutan-1-one

InChI

InChI=1S/C13H20O/c1-2-3-4-5-6-7-8-9-12-10-11-13(12)14/h6-9,12H,2-5,10-11H2,1H3

InChI Key

ZRJOBZOUCVIRBE-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CC=CC1CCC1=O

Origin of Product

United States

Synergistic Reactivity in 2 Nona 1,3 Dien 1 Yl Cyclobutan 1 One: a Research Perspective

The combination of the cyclobutanone (B123998) core and the nona-1,3-dien-1-YL moiety in a single molecule suggests the potential for unique and synergistic reactivity. The electron-withdrawing nature of the carbonyl group in the cyclobutanone ring could influence the electron density of the adjacent conjugated diene. This electronic interplay might affect the regioselectivity and stereoselectivity of reactions involving the diene, such as electrophilic additions or Diels-Alder cycloadditions.

Conversely, the conjugated system could participate in intramolecular reactions with the strained ketone. For example, under thermal or photochemical conditions, intramolecular [2+2] cycloadditions could be envisioned, leading to complex polycyclic structures. The proximity of these two functional groups opens up avenues for novel transformations that are not simply the sum of their individual reactivities.

Scope and Objectives of Research on 2 Nona 1,3 Dien 1 Yl Cyclobutan 1 One

Given its novel structure, research on 2-(Nona-1,3-dien-1-YL)cyclobutan-1-one would likely encompass several key objectives. A primary goal would be the development of efficient and stereoselective synthetic routes to the molecule. mdpi.com Once synthesized, a thorough investigation of its reactivity would be paramount. This would involve exploring its behavior in fundamental organic reactions, such as nucleophilic additions to the ketone, electrophilic additions to the diene, and cycloaddition reactions. nano-ntp.com

A further objective would be to explore the utility of this compound as a synthetic intermediate. nih.gov The unique combination of functional groups could allow it to serve as a versatile building block for the synthesis of complex target molecules, potentially leading to the discovery of new bioactive compounds or materials with novel properties. harvard.edufrontiersin.org The study of such unique molecular frameworks contributes significantly to the fundamental understanding of chemical reactivity and expands the toolkit available to synthetic chemists.

Retrosynthetic Analysis and Future Directions for 2 Nona 1,3 Dien 1 Yl Cyclobutan 1 One

Strategic Disconnections for the 2-(Nona-1,3-dien-1-YL)cyclobutan-1-one Scaffold

The retrosynthetic analysis of this compound begins by identifying the key structural features: a cyclobutanone (B123998) ring and a C9 conjugated diene side chain. Strategic disconnections can be proposed based on the reactivity of these functional groups.

One logical disconnection is at the C-C bond connecting the cyclobutanone ring and the dienyl side chain. This leads to a cyclobutanone synthon and a nona-1,3-dienyl synthon. The cyclobutanone synthon could be a 2-halocyclobutanone or a related electrophilic species. The dienyl synthon could be derived from a corresponding organometallic reagent, such as a Grignard or organolithium reagent.

Another key disconnection strategy involves the formation of the cyclobutanone ring itself. [2+2] cycloaddition reactions are a powerful tool for the synthesis of four-membered rings. nih.gov A plausible retrosynthetic pathway would involve the cycloaddition of a ketene (B1206846) or a ketene equivalent with a suitable olefin. In this case, the disconnection would be across the cyclobutanone ring, leading to a ketene precursor and an alkene bearing the nona-1,3-dienyl moiety.

A third approach would be a ring expansion strategy. For instance, a suitably substituted cyclopropylcarbinol can undergo a pinacol-type rearrangement to afford a cyclobutanone. acs.org This would involve disconnecting the cyclobutanone to a cyclopropanol (B106826) precursor.

Disconnection Strategy Precursors Forward Reaction
Side Chain Attachment2-Halocyclobutanone and Nona-1,3-dienyl organometallic reagentCross-coupling reaction
[2+2] CycloadditionKetene precursor and an alkene with the nona-1,3-dienyl group[2+2] Cycloaddition
Ring ExpansionSubstituted cyclopropylcarbinolPinacol-type rearrangement

Convergent and Divergent Synthetic Approaches

Both convergent and divergent synthetic strategies can be envisioned for the synthesis of this compound and its analogues.

In contrast, a divergent synthesis would start from a common intermediate that is later elaborated to generate a library of related compounds. nih.gov For instance, a generic 2-substituted cyclobutanone could be synthesized and then the side chain could be modified in various ways to produce a range of analogues of the target molecule. rsc.org This strategy is particularly useful for exploring the structure-activity relationships of a class of compounds. A divergent approach could also start from a functionalized cyclobutane (B1203170) that is then oxidized to the corresponding cyclobutanone at a later stage.

Synthetic Strategy Description Advantages
ConvergentSeparate synthesis of key fragments followed by their assembly.Higher overall yields, modularity.
DivergentSynthesis of a common intermediate that is diversified to create a library of analogues. nih.govEfficient for generating multiple related compounds, useful for SAR studies.

Opportunities in Catalytic Asymmetric Synthesis

The presence of a stereocenter at the C2 position of the cyclobutanone ring offers the opportunity for catalytic asymmetric synthesis to produce enantiomerically enriched or pure this compound. Several methods for the asymmetric synthesis of chiral cyclobutanes and cyclobutanones have been reported.

One promising approach is the use of chiral catalysts in [2+2] cycloaddition reactions. For example, chiral Lewis acids or organocatalysts can be employed to control the stereochemistry of the cycloaddition between a ketene and an alkene. nih.gov

Another strategy is the catalytic asymmetric alkylation of a pre-formed cyclobutanone enolate. caltech.edu This would involve the use of a chiral ligand to control the facial selectivity of the enolate alkylation with a nona-1,3-dienyl electrophile.

Furthermore, kinetic resolution of a racemic mixture of this compound could be achieved using chiral catalysts that selectively react with one enantiomer, leaving the other unreacted. Enantioselective synthesis of 2-substituted cyclobutanones has been achieved through the rearrangement of α-hydroxycyclopropylcarbinols. acs.org

The development of efficient and highly stereoselective catalytic methods for the synthesis of chiral 2-substituted cyclobutanones remains an active area of research with significant potential for the preparation of optically active complex molecules. nih.govnih.gov

Potential for Advanced Functional Materials and Chemical Scaffolds

The unique combination of a strained cyclobutanone ring and a conjugated diene system in this compound suggests its potential as a building block for advanced functional materials and novel chemical scaffolds.

The cyclobutanone moiety can undergo a variety of ring-opening or ring-expansion reactions, providing access to a diverse range of carbocyclic and heterocyclic systems. nih.gov The high reactivity of the strained four-membered ring can be harnessed to construct more complex molecular architectures. liskonchem.com For example, Baeyer-Villiger oxidation of the cyclobutanone could lead to the corresponding lactone, a common motif in biologically active natural products.

The conjugated diene functionality is a versatile handle for a wide range of chemical transformations, most notably the Diels-Alder reaction. wikipedia.org This powerful cycloaddition reaction allows for the stereocontrolled formation of six-membered rings, providing a route to complex polycyclic systems. The diene can also participate in other pericyclic reactions or be functionalized through various addition reactions. uci.edu

The combination of these two reactive moieties in a single molecule makes this compound a potentially valuable precursor for the synthesis of novel polymers, liquid crystals, or other materials with interesting electronic or optical properties.

Future Research Avenues and Unexplored Reactivity in Cyclobutanone-Dienyl Systems

The exploration of the chemistry of this compound and related cyclobutanone-dienyl systems opens up several avenues for future research.

One area of interest is the investigation of intramolecular reactions between the cyclobutanone and the dienyl side chain. For example, under thermal or photochemical conditions, intramolecular [2+2] or [4+2] cycloadditions could lead to the formation of novel polycyclic scaffolds. The proximity of the two reactive functional groups could also enable unique tandem reactions or rearrangements.

The reactivity of the conjugated diene could be further explored in the context of metal-catalyzed reactions. researchgate.net For instance, transition metal catalysts could be used to mediate cross-coupling reactions at the diene, allowing for further functionalization of the molecule. The diene could also act as a ligand for transition metal complexes, leading to the formation of novel organometallic compounds with potential catalytic applications.

Furthermore, the influence of the dienyl substituent on the reactivity of the cyclobutanone ring warrants investigation. The electronic and steric properties of the diene could modulate the susceptibility of the cyclobutanone to nucleophilic attack, enolate formation, and ring-opening reactions. A deeper understanding of these structure-reactivity relationships could lead to the development of new synthetic methodologies.

Finally, the biological activity of this compound and its derivatives is an unexplored area. The presence of both a cyclobutanone and a conjugated diene, motifs found in some natural products, suggests that these compounds may possess interesting pharmacological properties.

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